
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound is not clearly documented in the available resources .Molecular Structure Analysis
The molecular structure analysis of this compound is not clearly documented in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly documented in the available resources .Applications De Recherche Scientifique
Antiallergic Agents
Research into antiallergic agents has led to the development of compounds like N-tetrazolylpyridinecarboxamides, which demonstrated antiallergic activity through structure-activity relationship studies. These compounds, related structurally to the query compound by the presence of pyridinyl groups and potential for bioactive modifications, have shown promising oral activity and low toxicity in antiallergic assays (Honma et al., 1984).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, structurally related to the compound of interest through their heterocyclic framework and pharmacophoric elements, have been synthesized and shown strong DNA affinity, offering potent in vitro activities against T. b. rhodesiense and P. falciparum. These findings highlight the potential of such compounds as antiprotozoal agents (Ismail et al., 2004).
Anticancer and Anti-Inflammatory Agents
A novel series of compounds, including pyrazolopyrimidines derivatives, has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research points to the versatility of heterocyclic compounds in targeting various biological pathways relevant to cancer and inflammation (Rahmouni et al., 2016).
Antimycobacterial Activity
Studies have also explored the antimycobacterial properties of pyridine- and pyrazinecarboxylic acids substituted with oxadiazole rings, indicating that such modifications can enhance the antimicrobial potency against Mycobacterium tuberculosis. This research underscores the potential of oxadiazole-containing compounds in developing new antimycobacterial therapies (Gezginci et al., 1998).
Antifungal Agents
Furthermore, compounds like N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown moderate antifungal activities, emphasizing the role of structural diversity in enhancing biological activity against fungal pathogens (Wu et al., 2012).
Propriétés
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(15-7-10-25-12-15)21-16-4-2-1-3-14(16)11-17-22-18(23-26-17)13-5-8-20-9-6-13/h1-6,8-9,15H,7,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKBSNRNYISPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


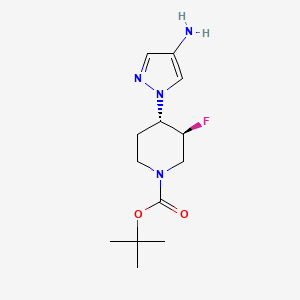
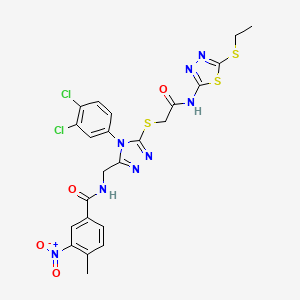

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
![N-Methyl-N-[2-oxo-2-(4-propan-2-ylazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2781168.png)
![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)
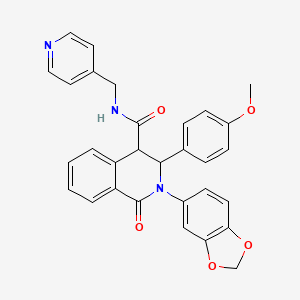
![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)

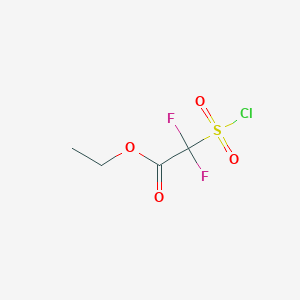
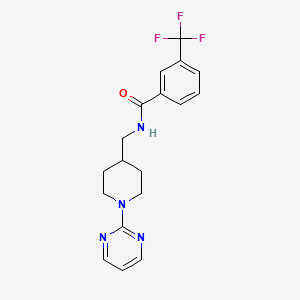
![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)